

EMD534085: A Comparative Guide to its Kinesin Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinesin inhibitor **EMD534085**, focusing on its selectivity profile against a panel of other kinesin motor proteins. The information presented is compiled from publicly available data and is intended to provide an objective overview for research and drug development purposes.

Introduction to EMD534085

EMD534085 is a potent and highly selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11)[1]. Eg5 is a crucial motor protein for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy[2][3][4]. **EMD534085** has demonstrated significant preclinical antitumor activity[4].

Selectivity Profile of EMD534085

EMD534085 exhibits a high degree of selectivity for Eg5 over other kinesin superfamily members. The following table summarizes the available quantitative data on its inhibitory activity.



Kinesin Target	IC50 (nM)	Notes
Eg5 (Kinesin-5)	8	Potent inhibition of the primary target.
BimC	>10,000	No significant inhibition observed at 10 μ M.
CENP-E	>10,000	No significant inhibition observed at 10 μ M.
Chromokinesin	>10,000	No significant inhibition observed at 10 μ M.
KHC	>10,000	No significant inhibition observed at 10 μ M.
KIF3C	>10,000	No significant inhibition observed at 10 μ M.
KIFC3	>10,000	No significant inhibition observed at 10 μ M.
MKLP-1	>10,000	No significant inhibition observed at 10 μM.
MCAK	>10,000	No significant inhibition observed at 10 μM.

Data compiled from multiple sources indicating no inhibition at 1 μ M or 10 μ M concentrations for the non-target kinesins[1].

Experimental Protocols

The selectivity of **EMD534085** is typically determined using a microtubule-stimulated ATPase activity assay. This biochemical assay measures the rate of ATP hydrolysis by the kinesin motor domain, which is a direct indicator of its motor activity.

Principle of the Kinesin ATPase Activity Assay



Kinesin motor proteins convert the chemical energy from ATP hydrolysis into mechanical force to move along microtubules. The rate of this ATPase activity is significantly stimulated by the presence of microtubules. An inhibitor's potency is determined by its ability to reduce this microtubule-stimulated ATPase activity. The amount of ADP produced is measured, often using a coupled enzyme system that links ADP production to a change in NADH absorbance, which can be monitored spectrophotometrically.

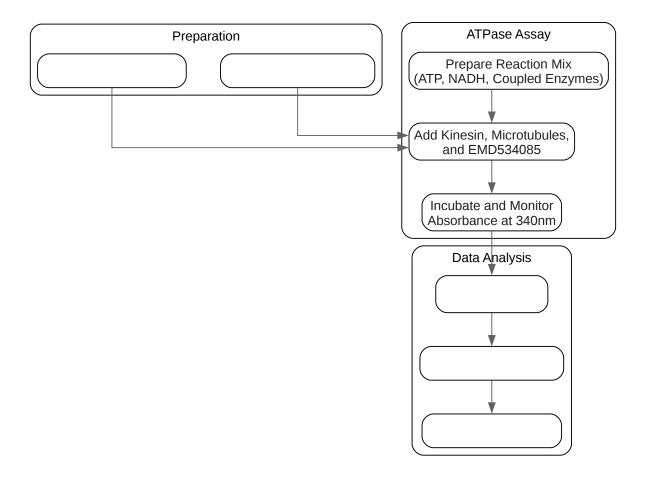
Representative Experimental Protocol

- Protein Expression and Purification: Recombinant human kinesin motor domains are expressed (e.g., in E. coli) and purified.
- Microtubule Preparation: Tubulin is polymerized into microtubules in the presence of a stabilizing agent like taxol.
- ATPase Assay Reaction:
 - A reaction mixture is prepared in an appropriate buffer (e.g., PIPES-based buffer)
 containing MgCl2, ATP, and a coupled enzyme system (pyruvate kinase and lactate dehydrogenase) with phosphoenolpyruvate and NADH.
 - The purified kinesin enzyme and polymerized microtubules are added to the reaction mixture.
 - Varying concentrations of the inhibitor (EMD534085) are added to the assay wells. A
 DMSO control (vehicle) is also included.
- Data Acquisition: The rate of NADH oxidation is measured by monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance. The
 percentage of inhibition for each inhibitor concentration is determined relative to the DMSO
 control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow



The following diagram illustrates the general workflow for determining the selectivity of a kinesin inhibitor.



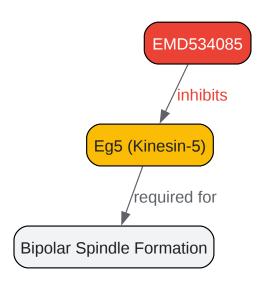
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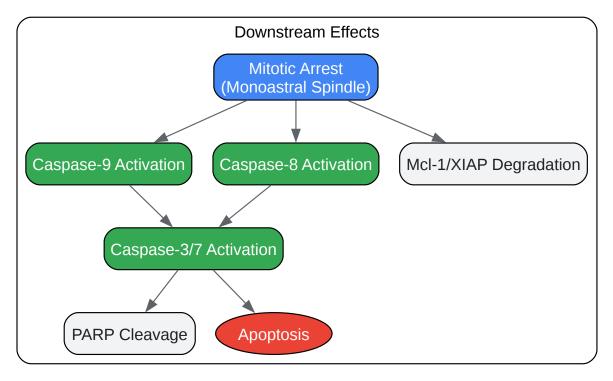
Kinesin Inhibitor Selectivity Profiling Workflow.

Signaling Pathway of EMD534085-Induced Apoptosis



Inhibition of Eg5 by **EMD534085** prevents the separation of centrosomes and the formation of a bipolar mitotic spindle. This leads to cell cycle arrest in mitosis, characterized by the formation of monoastral spindles. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.







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